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molecular formula C10H7BrO2 B6596629 6-(bromomethyl)-2H-chromen-2-one CAS No. 50465-95-7

6-(bromomethyl)-2H-chromen-2-one

Cat. No. B6596629
M. Wt: 239.06 g/mol
InChI Key: LGVQLJNXNWRMNU-UHFFFAOYSA-N
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Patent
US05232948

Procedure details

To a solution of 500 g (31.25 mmoles) of 6-methylcoumarin in 200 ml CCl4 is added 5.56 g (31.25 mmoles) of NBS. This solution is subjected to a sunlamp at reflux for 41/2 hours. After cooling, the reaction mixture is filtered and the filtrate concentrated in vacuo to yield a solid which upon trituration with ethyl acetate affords 6-bromomethylcoumarin which is used directly in the next step.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2.C1C(=O)N([Br:20])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:20][CH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC=1C=C2C=CC(OC2=CC1)=O
Name
Quantity
5.56 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 41/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a solid which upon trituration with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C2C=CC(OC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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